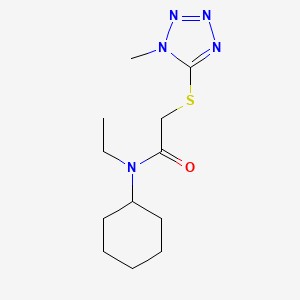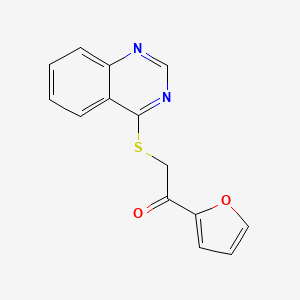
1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone is a heterocyclic compound that combines the structural features of furan and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone typically involves the reaction of furan derivatives with quinazoline derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-ylsulfanyl derivatives, while reduction can produce furan-2-yl derivatives .
Scientific Research Applications
1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(Furan-2-yl)quinoline: Shares the furan and quinoline structures but differs in the position of the furan ring.
4-(Furan-2-yl)quinazoline: Similar structure but with the furan ring attached at a different position on the quinazoline ring.
Uniqueness: 1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone is unique due to its specific combination of furan and quinazoline structures, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C14H10N2O2S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-quinazolin-4-ylsulfanylethanone |
InChI |
InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-18-13)8-19-14-10-4-1-2-5-11(10)15-9-16-14/h1-7,9H,8H2 |
InChI Key |
WPTSZTJNUDLTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=CO3 |
solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10807318.png)
![3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B10807319.png)
![3-(3-methylbenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10807320.png)
![ethyl 4-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10807324.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10807340.png)
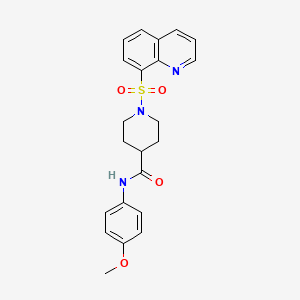
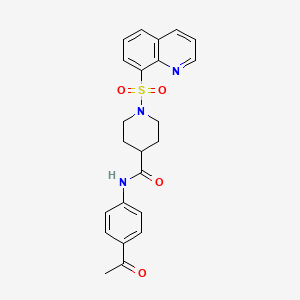
![methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate](/img/structure/B10807365.png)
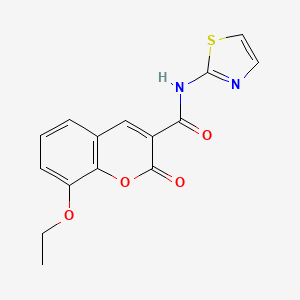
![8-[[Benzyl(methyl)amino]methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B10807377.png)
![2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one](/img/structure/B10807381.png)
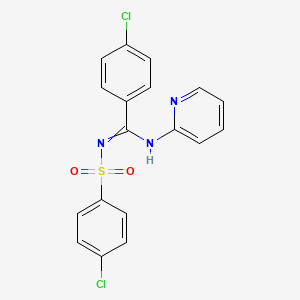
![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B10807398.png)
